

IUPAC name for 5-Chloro-4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-methylaniline

Cat. No.: B3093306

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An In-Depth Technical Guide to **5-Chloro-4-fluoro-2-methylaniline**: A Key Intermediate in Modern Synthesis

Abstract

5-Chloro-4-fluoro-2-methylaniline is a polysubstituted aromatic amine that has emerged as a valuable and highly reactive building block in the fields of medicinal chemistry and advanced material synthesis. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on the aniline core—provides a nuanced electronic and steric profile, making it a strategic intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of this compound, starting with a foundational breakdown of its IUPAC nomenclature. It further explores its physicochemical properties, outlines a robust and validated synthetic pathway with detailed mechanistic insights, discusses its chemical reactivity, and presents a case study on its application in the development of targeted therapeutics. Finally, this document details essential analytical methodologies for quality control and critical safety protocols for handling, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical intermediate.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure begins with its name. The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is not merely a label but a detailed descriptor of the molecule's constitution.

Systematic IUPAC Name Derivation

The name **5-Chloro-4-fluoro-2-methylaniline** is derived following a hierarchical set of rules designed for unambiguous communication.^{[1][2]}

- **Identify the Parent Hydride and Principal Functional Group:** The core structure is a benzene ring with an amino group (-NH₂) attached. A benzene ring with a directly attached -NH₂ group has the retained IUPAC name "aniline".^[3] This aniline core is the principal functional group and forms the base name of the compound.
- **Numbering the Ring:** The carbon atom to which the principal functional group (-NH₂) is attached is designated as locant '1'. The ring is then numbered to give the substituents the lowest possible locants.
- **Identify and Locate Substituents:** The substituents on the aniline ring are a chlorine atom (-Cl), a fluorine atom (-F), and a methyl group (-CH₃).
- **Assign Locants:** Following the lowest locant rule, the substituents are located at positions 2, 4, and 5.
- **Alphabetize and Assemble the Name:** The substituent names are "chloro", "fluoro", and "methyl". These are placed in alphabetical order, irrespective of their locant numbers.^[4] Thus, the order is Chloro, Fluoro, Methyl.
- **Final Assembly:** The complete IUPAC name is constructed by prefixing the alphabetized substituent names (with their locants) to the parent name: **5-Chloro-4-fluoro-2-methylaniline**.

Caption: Logical workflow for deriving the IUPAC name.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings, from solvent selection to reaction temperature control.

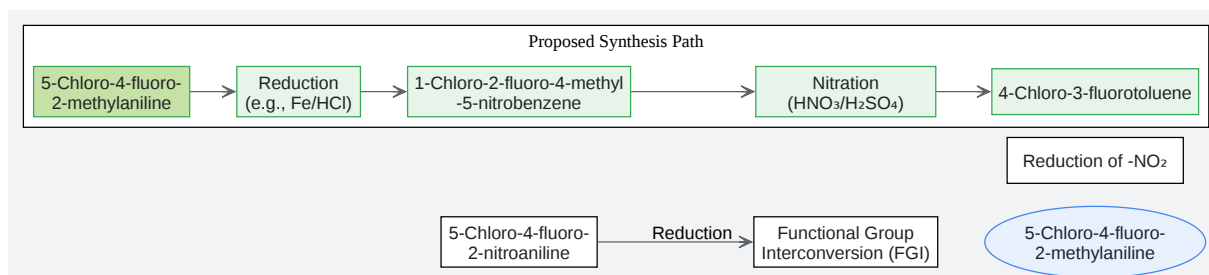
Property	Value	Source
CAS Number	1242339-43-0	[5] [6] [7]
Molecular Formula	C ₇ H ₇ ClFN	[5]
Molecular Weight	159.59 g/mol	
Physical Form	Solid (at 20°C)	[5] [7]
Boiling Point	257.4 °C (Predicted)	
Purity Spec.	Typically ≥97% (HPLC)	[5] [6]
InChI Key	GWAAJYJYOSSNRC-UHFFFAOYSA-N	[7]

Synthesis and Manufacturing Insights

The synthesis of **5-Chloro-4-fluoro-2-methylaniline** is a multi-step process that requires careful control of regioselectivity. A common and industrially viable approach involves the nitration of a substituted toluene followed by the reduction of the nitro group.

Retrosynthetic Analysis

From a retrosynthetic perspective, the primary amino group of the target molecule can be traced back to a nitro group (-NO₂), a reliable and widely used precursor for anilines. The challenge lies in the controlled introduction of the nitro group at the correct position on the substituted benzene ring.



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Caption: Retrosynthetic analysis and proposed forward synthesis.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a validated two-step synthesis starting from 4-chloro-3-fluorotoluene.

Step 1: Nitration of 4-Chloro-3-fluorotoluene

- **Rationale:** The directing effects of the substituents on the starting material are key. The methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The position ortho to the methyl group and meta to both halogens is sterically and electronically favored for nitration.
- **Methodology:**
 - To a stirred solution of concentrated sulfuric acid (H_2SO_4 , 3 equivalents) cooled to 0°C in an ice bath, add 4-chloro-3-fluorotoluene (1 equivalent) dropwise, ensuring the temperature does not exceed 5°C .
 - Prepare a nitrating mixture of concentrated nitric acid (HNO_3 , 1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) and cool it separately to 0°C .

- Add the cold nitrating mixture dropwise to the toluene solution over 1-2 hours, maintaining the reaction temperature below 5°C. The careful control of temperature is critical to prevent over-nitration and side product formation.
- After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice. The crude product, 1-chloro-2-fluoro-4-methyl-5-nitrobenzene, will precipitate as a solid.
- Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

- Rationale: The reduction of an aromatic nitro group to an amine is a classic and highly efficient transformation. Catalytic hydrogenation is an option, but reduction with metals in acidic media, such as iron in hydrochloric acid, is cost-effective and robust for this substrate. [\[8\]](#)
- Methodology:
 - Create a suspension of iron powder (Fe, 5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
 - Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.25 mL) to activate the iron surface.
 - Heat the suspension to reflux (approximately 80-85°C).
 - Dissolve the nitro compound from Step 1 in ethanol and add it portion-wise to the refluxing iron suspension. The exothermic reaction must be controlled by the rate of addition.
 - After the addition is complete, maintain the reflux for 4-6 hours until TLC analysis shows complete conversion of the starting material.
 - Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Basify the remaining aqueous solution with a saturated sodium bicarbonate (NaHCO_3) solution to precipitate the crude aniline.
- Extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate to yield the crude **5-Chloro-4-fluoro-2-methylaniline**.
- Purification: The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to achieve high purity (>98%).

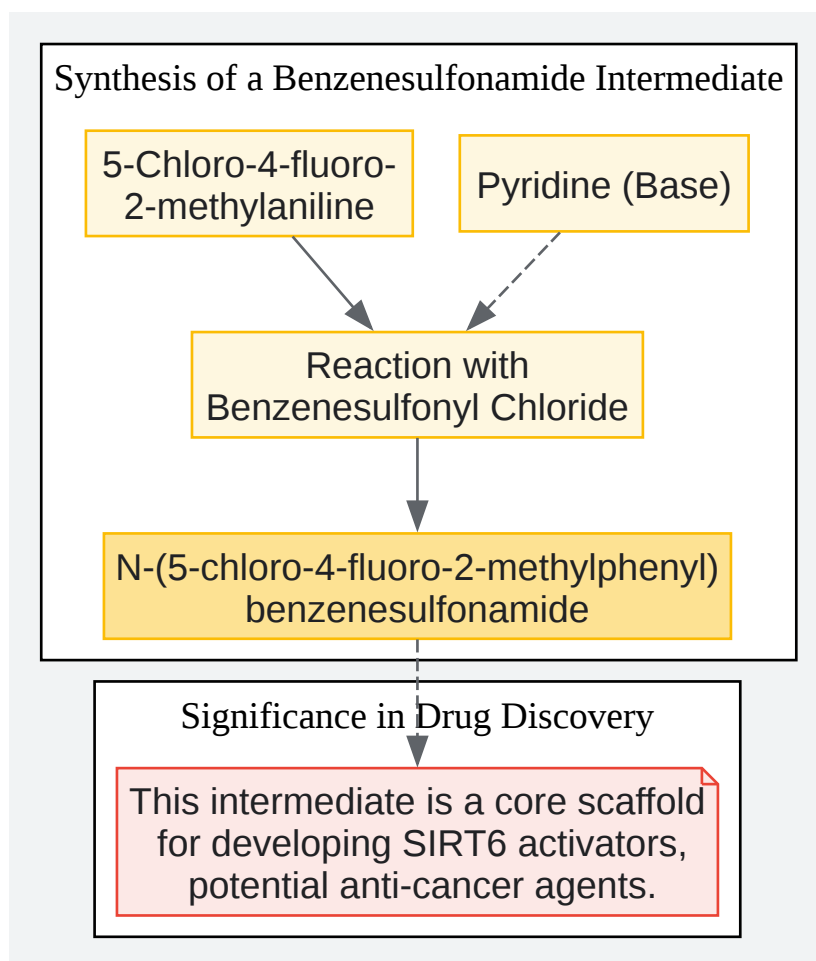
Chemical Reactivity and Applications in Drug Development

The utility of **5-Chloro-4-fluoro-2-methylaniline** stems from the reactivity of its aniline functional group, modulated by the electronic effects of the ring substituents. The electron-withdrawing nature of the halogens decreases the nucleophilicity of the amino group compared to aniline itself, yet it remains a potent nucleophile for a variety of transformations.

Case Study: A Building Block for SIRT6 Activators

Sirtuin 6 (SIRT6) is a lysine deacetylase that acts as a tumor suppressor, making it an attractive target for cancer therapy. A related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key starting material for the synthesis of MDL compounds, which are known activators of SIRT6.^[9] The chloro-analogue serves an identical synthetic role.

The synthesis involves a multi-step sequence where the aniline is first converted into a sulfonamide, a common pharmacophore in drug design.



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Caption: Application in synthesizing a key drug scaffold.

The presence of chlorine and fluorine atoms in these drug candidates is not accidental. Halogen atoms, particularly chlorine, can significantly enhance a molecule's pharmacokinetic properties, including membrane permeability and metabolic stability, and can participate in halogen bonding to improve binding affinity with the target protein.^{[10][11]}

Analytical Methodologies

Ensuring the purity and identity of **5-Chloro-4-fluoro-2-methylaniline** is critical for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment.

HPLC-UV Protocol for Purity Determination

- Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The aniline and any potential impurities will have different retention times on a nonpolar stationary phase. A UV detector is ideal as the aromatic ring provides strong chromophores.[\[12\]](#)
- Self-Validation: The method's validity is confirmed by running a blank (mobile phase only) to establish a baseline, a standard of known concentration to determine retention time and response factor, and the sample. Peak purity can be assessed using a Diode Array Detector (DAD).

Parameter	Recommended Condition	Rationale
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)	Provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A	Water with 0.1% Formic Acid	Acidifier improves peak shape and suppresses silanol interactions.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic modifier for reversed-phase chromatography.
Gradient	5% to 95% B over 15 min	A gradient ensures elution of both polar and nonpolar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detection	UV at 254 nm	A common wavelength for detecting aromatic compounds.
Injection Vol.	10 µL	Standard volume to avoid column overloading.

Safety and Handling

As with all substituted anilines, **5-Chloro-4-fluoro-2-methylaniline** must be handled with appropriate precautions. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from closely related analogues like 5-chloro-2-methylaniline provides a strong basis for hazard assessment.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Hazard Identification:

- Acute Toxicity: Harmful if swallowed or in contact with skin.[14]
- Eye Irritation: May cause serious eye irritation.[13]
- Carcinogenicity: Suspected of causing cancer (Category 2).[13][14]
- Handling Protocols:
 - Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [15][16]
 - Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), a lab coat, and chemical safety goggles as described by OSHA regulations.[13]
 - Ignition Sources: Keep away from open flames and hot surfaces.[16]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13]
 - Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[13][14]

Conclusion

5-Chloro-4-fluoro-2-methylaniline is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable intermediate. This guide has illuminated the logic behind its nomenclature, provided a detailed and reasoned synthesis protocol, demonstrated its tangible application in the synthesis of potential anti-cancer therapeutics, and outlined the necessary analytical and safety frameworks for its use. For researchers in drug discovery and material science, a thorough understanding of such building blocks is fundamental to innovation and the development of next-generation molecules that can address critical scientific challenges.

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- To cite this document: BenchChem. [IUPAC name for 5-Chloro-4-fluoro-2-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3093306#iupac-name-for-5-chloro-4-fluoro-2-methylaniline]

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